molecular formula C14H8FNO3S B051604 5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione CAS No. 328960-84-5

5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione

Katalognummer: B051604
CAS-Nummer: 328960-84-5
Molekulargewicht: 289.28 g/mol
InChI-Schlüssel: UFBTYTGRUBUUIL-KPKJPENVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Evolution of Thiazolidinedione-based Research

Thiazolidinediones (TZDs) emerged as an important class of therapeutic agents in the early 1980s when researchers at the pharmaceutical company Takeda first reported their insulin-sensitizing properties. These compounds, characterized by a five-membered C3NS ring structure, initially garnered attention for their ability to address insulin resistance, a fundamental pathophysiological mechanism in type 2 diabetes mellitus.

The first generation of clinically significant TZDs began with ciglitazone, which showed promising preclinical results but failed to progress through clinical development. The subsequent approval of troglitazone in 1997 marked a significant milestone, though its market presence was short-lived due to severe hepatotoxicity that led to its withdrawal in 2000. The second-generation TZDs, rosiglitazone and pioglitazone, demonstrated improved hepatic safety profiles but later faced scrutiny regarding cardiovascular risks, particularly rosiglitazone, which was associated with increased heart attack risk in some studies.

This evolution of TZD research has expanded beyond diabetes treatment into diverse therapeutic areas. The modification of the basic TZD structure has yielded compounds with varied pharmacological activities targeting multiple biological pathways. A particularly significant development has been the synthesis of furan-thiazolidinedione hybrid structures, which has expanded the potential applications of TZD-based compounds well beyond metabolic disorders.

The compound 5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione represents a notable advancement in this evolutionary trajectory. First documented in chemical databases in 2005, this compound exemplifies how structural modifications to the traditional TZD scaffold can redirect biological activity toward entirely different molecular targets, specifically from PPARγ activation to PI3K inhibition. This shift demonstrates the versatility of the TZD core structure and highlights the impact of strategic molecular modifications on biological activity.

Pharmacological Significance of Furan-Thiazolidinedione Hybrid Structures

The pharmacological significance of furan-thiazolidinedione hybrid structures lies in their unique molecular architecture that combines the structural features of furan derivatives with the thiazolidinedione core. This hybridization has enabled the development of compounds with pharmacological profiles distinct from classical TZDs, opening new therapeutic possibilities.

Traditional TZDs exert their antidiabetic effects primarily through activation of PPARγ, a nuclear receptor that regulates genes involved in glucose and lipid metabolism. Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA response elements, leading to transcriptional regulation of target genes. This process results in increased insulin sensitivity, modified adipocyte differentiation, and changes in lipid metabolism that collectively improve glycemic control in diabetic patients.

Furan derivatives have been extensively investigated as PPAR ligands with varying selectivity profiles. Multiple studies have documented various furan derivatives as PPAR ligands with diverse biological activities. The incorporation of a furan ring into TZD structures has been explored as a strategy to modulate receptor selectivity and potency, leading to compounds with improved pharmacological properties.

In the case of this compound, the hybrid structure has resulted in a compound with primary activity not as a PPARγ agonist but as a potent and selective inhibitor of PI3Kγ. This represents a significant pharmacological shift, highlighting the versatility of the TZD scaffold and its potential for developing compounds with precisely targeted activities beyond glucose metabolism.

The selective inhibition of PI3Kγ has particular significance in the context of inflammatory and immune responses, as this isoform is predominantly expressed in hematopoietic cells and plays crucial roles in immunity. The ability to selectively target PI3Kγ while sparing other PI3K isoforms (α, β, and δ) offers potential for developing therapies with improved specificity and reduced off-target effects for inflammatory and immune-mediated conditions.

Research Rationale and Scientific Context

The development of this compound as a selective PI3Kγ inhibitor is situated within a broader scientific context that recognizes both the limitations of traditional TZDs and the need for more targeted approaches to modulating cellular signaling pathways in various disease states.

Despite their efficacy in improving insulin sensitivity, traditional TZDs have been associated with significant adverse effects that have limited their clinical utility. These include fluid retention leading to edema and heart failure, weight gain, bone fractures, and—in the case of rosiglitazone—potential increases in cardiovascular risk. These concerns have led to restrictions on TZD use in certain patient populations and have prompted the search for compounds with improved safety profiles or entirely different mechanisms of action.

Concurrently, the PI3K pathway has emerged as a promising target for therapeutic intervention in various conditions, including cancer, inflammation, and autoimmune disorders. PI3Ks are lipid kinases that phosphorylate phosphatidylinositol, generating second messengers that regulate diverse cellular processes such as growth, proliferation, survival, and migration. Their role in multiple disease processes makes them attractive targets for drug development.

The PI3K family comprises multiple isoforms with distinct tissue distributions and functions. PI3Kγ, in particular, is predominantly expressed in hematopoietic cells and plays crucial roles in immune cell function, including neutrophil migration and T cell activation. This isoform-specific expression pattern provides an opportunity for developing targeted therapies with potentially reduced systemic effects compared to broader-spectrum PI3K inhibitors.

The research rationale for developing this compound as a selective PI3Kγ inhibitor stems from this convergence of needs: to move beyond the limitations of traditional TZDs and to develop selective modulators of critical signaling pathways. The compound's ability to inhibit PI3Kγ with nanomolar potency while showing much lower activity against other PI3K isoforms makes it a valuable tool for investigating isoform-specific PI3K functions and a potential lead for developing targeted therapeutics for inflammatory and immune-mediated conditions.

Structure-Activity Hypothesis Development

The development of structure-activity relationships (SARs) for this compound and related compounds has been guided by hypotheses about the contributions of specific structural elements to biological activity and selectivity profiles.

The core structure of this compound comprises three main components: a thiazolidinedione ring, a furan ring, and a 4-fluorophenyl group. Each of these elements potentially contributes to the compound's interaction with its molecular targets and its overall pharmacological profile in distinct ways.

The thiazolidinedione ring is a common structural motif in PPARγ agonists, where it typically forms hydrogen bonds with key residues in the ligand-binding domain of the receptor. However, in the context of PI3K inhibition, the role of this ring may differ significantly, possibly involving interactions with the ATP-binding pocket or allosteric sites of the kinase. The 2,4-dione functional groups likely participate in hydrogen bonding interactions that contribute to binding affinity and selectivity.

The furan ring serves as a linker between the thiazolidinedione and the fluorophenyl group, providing conformational constraints that position these groups optimally for interaction with the target protein. Additionally, the oxygen atom of the furan ring may participate in hydrogen bonding or dipole interactions that enhance binding to specific residues within the PI3Kγ binding site.

The 4-fluorophenyl group introduces a halogen atom that can engage in specific interactions such as halogen bonding or π-π stacking with aromatic residues in the target protein. The fluorine substituent also influences the electron density distribution in the phenyl ring, affecting its interaction with the target and potentially contributing to the compound's remarkable selectivity for PI3Kγ over other isoforms.

Structure-activity hypotheses for this class of compounds have been informed by studies on related structures. For instance, research has shown that bromophenyl and biphenyl-containing thiazolidinedione derivatives exhibited moderate PPARγ agonistic activity, suggesting that the nature and position of substituents on the phenyl ring can significantly influence biological activity. These studies provide valuable insights for the rational design of compounds with optimized properties.

The remarkable selectivity of this compound for PI3Kγ over other isoforms suggests that its structure interacts complementarily with unique features of the PI3Kγ binding pocket. Understanding these interactions at the molecular level is crucial for further optimization of this compound class and the development of derivatives with enhanced potency, selectivity, or pharmacokinetic characteristics.

Eigenschaften

IUPAC Name

5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO3S/c15-9-3-1-8(2-4-9)11-6-5-10(19-11)7-12-13(17)16-14(18)20-12/h1-7H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBTYTGRUBUUIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=O)S3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385803
Record name AC1MDWZ9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328960-84-5
Record name AC1MDWZ9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Reaction Conditions and Catalysts

  • Catalysts : Acetic acid with sodium acetate (5–10 mol%) is commonly used to facilitate the dehydration step. The acidic environment promotes enolate formation from TZD, enabling nucleophilic attack on the aldehyde carbonyl group.

  • Solvents : Ethanol or methanol is preferred due to their ability to dissolve both reactants and stabilize intermediates. Reactions in ethanol at 80°C for 6–8 hours yield 70–85% product.

  • Workup : The crude product is precipitated by cooling the reaction mixture, followed by filtration and recrystallization from ethanol or acetonitrile.

Example Procedure :

  • Combine 5-(4-fluorophenyl)furan-2-carbaldehyde (1.0 equiv) and TZD (1.1 equiv) in ethanol.

  • Add glacial acetic acid (5 mol%) and sodium acetate (10 mol%).

  • Reflux at 80°C for 7 hours.

  • Cool to 0°C, filter the precipitate, and wash with cold ethanol.

  • Recrystallize from acetonitrile to obtain yellow crystals (mp: 238–240°C).

Mechanistic Insights

The reaction proceeds via a nucleophilic addition-elimination mechanism (Fig. 1). Deprotonation of TZD generates an enolate, which attacks the aldehyde to form a β-hydroxy intermediate. Acid-catalyzed dehydration yields the final α,β-unsaturated product.

Green Chemistry Approaches

Recent advances emphasize solvent-free or eco-friendly catalytic systems to reduce waste and energy consumption.

Deep Eutectic Solvents (DES)

  • DES Composition : Choline chloride (ChCl) paired with N-methylurea (1:2 molar ratio) acts as both solvent and catalyst.

  • Conditions : Reactions at 90°C for 3–4 hours achieve yields of 82–88%, surpassing conventional methods.

  • Advantages : DES systems eliminate the need for volatile organic solvents and enable catalyst recycling.

Optimized Protocol :

  • Mix ChCl and N-methylurea (1:2) at 80°C until a homogeneous liquid forms.

  • Add 5-(4-fluorophenyl)furan-2-carbaldehyde (1.0 equiv) and TZD (1.05 equiv).

  • Stir at 90°C for 3.5 hours.

  • Quench with ice water, filter, and dry under vacuum.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A study using ethanol as the solvent and piperidine as a base achieved 89% yield in 15 minutes at 100°C.

Structural Characterization and Validation

Synthesized compounds are validated using spectroscopic and chromatographic techniques:

Spectroscopic Data

  • FT-IR :

    • C=O stretches: 1680–1660 cm⁻¹ (TZD ring).

    • C=C (furan): 1605–1580 cm⁻¹.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.12 (s, 1H, CH=), 7.85–7.45 (m, 4H, Ar-H), 6.75 (d, J = 3.2 Hz, 1H, furan-H).

  • ¹³C NMR :

    • δ 167.8 (C=O), 147.2 (CH=), 115.6–163.4 (Ar-C).

Purity Analysis

  • HPLC : >98% purity using a C18 column (MeCN:H₂O = 70:30, 1.0 mL/min).

  • Melting Point : 238–240°C (uncorrected).

Comparative Analysis of Methods

MethodCatalyst/SolventTemperature (°C)Time (h)Yield (%)
ConventionalAcOH/NaOAc in EtOH80778
DESChCl:N-methylurea903.585
MicrowavePiperidine in EtOH1000.2589

Key findings:

  • Microwave irradiation offers the highest yield and shortest reaction time.

  • DES methods balance efficiency with environmental sustainability.

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Competing aldol condensation or over-oxidation may occur at elevated temperatures.

  • Solution : Strict stoichiometric control (1:1.05 aldehyde:TZD ratio) and inert atmosphere (N₂) minimize side reactions.

Scalability

  • Batch Reactors : Pilot-scale studies show 5–10% yield drop due to inefficient heat transfer.

  • Continuous Flow Systems : Microreactors improve mixing and temperature control, enhancing scalability .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine ring, potentially yielding hydroxyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under controlled conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Hydroxyl derivatives of the thiazolidine ring.

    Substitution: Various substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Antidiabetic Potential :
    • Like other thiazolidinediones (TZDs), this compound may interact with peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial in glucose metabolism and insulin sensitivity. Preliminary studies suggest that derivatives of TZDs can exhibit antidiabetic effects by enhancing insulin sensitivity and reducing blood glucose levels.
  • Anticancer Activity :
    • Some studies indicate that compounds similar to CAY10505 possess anticancer properties. The unique combination of the thiazolidine core and the fluorophenylfuran substituent may enhance its binding affinity to cancer-related targets, potentially leading to the inhibition of tumor growth .
  • Anti-inflammatory Effects :
    • The compound's structure suggests possible anti-inflammatory activities, which are common among thiazolidinedione derivatives. Research is ongoing to elucidate its specific mechanisms and efficacy in inflammatory diseases.

Synthesis and Structural Insights

The synthesis of 5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione involves several steps that typically include the formation of the thiazolidine ring followed by the introduction of the furan and fluorophenyl groups. The unique structural features contribute to its biological activities:

Structural FeatureDescription
Thiazolidine CoreProvides a framework for biological activity typical of TZDs.
Furan RingEnhances lipophilicity and may influence metabolic pathways.
Fluorophenyl GroupImparts distinct electronic properties affecting binding affinities.

Case Studies and Research Findings

  • Antidiabetic Activity Study :
    • A study exploring TZD derivatives revealed that modifications in the furan and phenyl groups could significantly enhance insulin-sensitizing effects compared to standard TZD drugs.
  • In Vitro Anticancer Screening :
    • In vitro assays demonstrated that CAY10505 exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
  • Inflammation Model Testing :
    • Animal models treated with CAY10505 showed reduced markers of inflammation compared to control groups, indicating potential therapeutic applications in inflammatory diseases.

Wirkmechanismus

The mechanism of action of 5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets such as peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating glucose and lipid metabolism. By activating PPARs, the compound can enhance insulin sensitivity and exert anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Thiazolidinedione derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Thiazolidinedione Derivatives

Compound Name Substituent Structure Key Biological Activity Source
Target Compound : 5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione Furan-2-yl linked to 4-fluorophenyl via methylidene Hypothesized PPAR modulation or KATP channel activation (based on analogs) N/A (hypothetical)
AS252424 : (5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione Furan-2-yl with 4-fluoro-2-hydroxyphenyl Vascular KATP channel sensitization; potential antidiabetic/vasodilatory effects
5-(4-Fluorobenzylidene)-thiazolidine-2,4-dione 4-Fluorophenylmethylidene Antidiabetic (identified as an impurity in pioglitazone synthesis)
3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione Furan-2-ylmethylidene with 3-[(2,3-dichlorophenyl)amino]methyl Anticancer, anti-inflammatory, and low hemolytic activity
5-[(4-{2-[Methyl(pyridin-2-yl)amino]ethoxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione Pyridinylaminoethoxybenzyl PPAR-γ agonism (antidiabetic; similar to rosiglitazone)
5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione 3,4-Dimethoxyphenylmethylidene Hypoglycemic activity via insulin sensitivity enhancement

Key Findings :

Substituent Impact on Activity: Furan vs. Benzene Rings: The furan moiety in the target compound may improve selectivity for specific targets (e.g., KATP channels) compared to benzylidene derivatives like 5-(4-fluorobenzylidene)-thiazolidinedione, which are more typical in PPAR-γ agonists . Fluorine Substitution: The 4-fluorophenyl group enhances lipophilicity and metabolic stability, as seen in analogs like AS252424 and pioglitazone impurities . 3-Position Modifications: Derivatives with substitutions at the 3-position (e.g., dichlorophenylamino in ) exhibit expanded activities (anticancer, anti-inflammatory), diverging from classical glucose-lowering effects.

Biological Activity Trends: Antidiabetic Agents: Compounds with arylalkyl or alkoxyaryl groups (e.g., pyridinylaminoethoxybenzyl in ) show strong PPAR-γ agonism, while furan-containing derivatives like the target compound may target alternate pathways (e.g., ion channels). Antimicrobial/Antioxidant Activity: Derivatives with halogenated aryl groups (e.g., 4-chlorophenyl in ) demonstrate potent antimicrobial effects, whereas 4-fluorophenylmethylidene analogs show variable antioxidant activity .

Synthetic Methods: Knoevenagel condensation is a common route for introducing methylidene substituents, as seen in the synthesis of 5-arylidene-thiazolidinediones . Microwave-assisted synthesis (e.g., in ) improves yields for complex derivatives like pyrazole-thiazolidinedione hybrids.

Biologische Aktivität

5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione is a synthetic compound belonging to the thiazolidinedione class, characterized by a unique molecular structure that incorporates both a thiazolidine core and a furan ring substituted with a fluorophenyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications.

Molecular Structure

The molecular formula of this compound is C14H8FNO3S, with a molecular weight of 289.28 g/mol. The structure is notable for its potential interactions with various biological targets due to the presence of the fluorophenyl group, which may enhance its electronic properties and binding affinity compared to other similar compounds.

Anticancer Activity

Research has indicated that compounds in the thiazolidinedione family exhibit promising anticancer properties. For instance, studies utilizing the MTT assay have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. Specific concentrations (e.g., 5 µM to 100 µM) were tested, revealing significant reductions in cell viability at higher concentrations .

Table 1: Cytotoxicity Assessment of this compound

Concentration (µM)Cell Viability (%)
590
1075
2550
5030
10010

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Studies have indicated that derivatives of thiazolidinediones possess significant antibacterial activity against various strains of bacteria. In particular, the compound exhibited effective inhibition of biofilm formation for pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these bacteria were reported to be lower than those for standard antibiotics .

Table 2: Antimicrobial Activity of Thiazolidinedione Derivatives

Compound NameTarget BacteriaMIC (µg/mL)
Compound AS. aureus0.5
Compound BP. aeruginosa125
Compound CE. coli62.5

While the exact mechanism of action for this compound remains unclear and requires further investigation, it is hypothesized that it may interact with peroxisome proliferator-activated receptor gamma (PPARγ), similar to other thiazolidinediones. This interaction could lead to altered metabolic pathways in cancer cells or pathogens .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Anticancer Studies : In vitro studies demonstrated that treatment with varying concentrations of the compound resulted in significant apoptosis in cancer cell lines.
  • Antibiofilm Properties : Research indicated that certain derivatives showed over a 50% reduction in biofilm formation at their MIC values against Pseudomonas aeruginosa, suggesting strong antibiofilm potential .
  • Comparative Analysis : Structural analogs were assessed for their biological activities, revealing that modifications on the fluorophenyl group significantly influenced their efficacy against bacterial strains and cancer cells.

Q & A

Q. What are the standard synthetic routes for synthesizing 5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione and its derivatives?

The compound is synthesized via condensation of 5-(4-chlorophenyl)furan-2-carbaldehyde with thiazolidine-2,4-dione in dry DMF under basic conditions (e.g., anhydrous K₂CO₃). Alkylation with diverse halides introduces substituents at the N3 position. Purification involves column chromatography (silica gel, hexane:ethyl acetate eluent), with structural confirmation via 1H-NMR^1 \text{H-NMR} (e.g., δ 7.95 ppm for the =CH proton) and IR spectroscopy (e.g., 1605 cm1^{-1} for C=O stretches) .

Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound?

Key techniques include:

  • 1H-NMR^1 \text{H-NMR}: Identifies olefinic protons (e.g., δ 7.95–8.01 ppm for =CH) and aromatic substituents.
  • IR spectroscopy: Detects carbonyl groups (1650–1750 cm1^{-1}) and C-S bonds (~690 cm1^{-1}).
  • Mass spectrometry (ESI): Confirms molecular weight (e.g., m/z 396.04 for a benzyl-substituted derivative) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Guidelines include:

  • Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., DMF).
  • Personal protective equipment (PPE): Chemical-resistant gloves, goggles, and lab coats.
  • Spill management: Neutralize with inert adsorbents and dispose as hazardous waste.
  • Exposure response: Immediate rinsing with water for skin/eye contact and emergency showers .

Advanced Research Questions

Q. How can structural contradictions in reported data (e.g., stereochemistry or substituent positions) be resolved?

Advanced methods include:

  • X-ray crystallography: Determines absolute configuration and resolves Z/E isomerism in the methylidene group.
  • 2D NMR (COSY, NOESY): Maps proton-proton correlations and spatial interactions, clarifying substituent orientations.
  • Computational modeling: Density Functional Theory (DFT) optimizes geometries and predicts NMR/IR spectra for comparison with experimental data .

Q. What computational strategies predict the compound’s biological activity and receptor interactions?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like PPARγ. Key steps:

  • Protein preparation: Retrieve receptor structures (PDB ID: 1NYX for PPARγ) and optimize hydrogen bonding.
  • Ligand flexibility: Account for rotatable bonds in the methylidene and fluorophenyl groups.
  • Scoring: Prioritize derivatives with docking scores ≤ -5.1 kcal/mol (indicating strong binding) . Validation via in vitro assays (e.g., hypolipidemic activity in HepG2 cells) confirms computational predictions .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized through structural modifications?

Strategies include:

  • Substituent engineering: Introduce polar groups (e.g., hydroxyl or amino) to enhance aqueous solubility.
  • Bioisosteric replacement: Replace the furan ring with thiophene or pyridine to improve metabolic resistance.
  • Prodrug design: Mask the thiazolidinedione moiety with ester groups to enhance oral bioavailability. In vivo studies in rodent models assess improvements in half-life and tissue distribution .

Q. What methodologies address discrepancies in biological activity data across studies?

  • Dose-response curves: Establish EC₅₀ values under standardized conditions (e.g., serum-free media).
  • Off-target screening: Use kinase profiling panels to identify non-specific interactions.
  • Meta-analysis: Compare datasets across studies using statistical tools (e.g., ANOVA with post-hoc tests) to isolate variables like cell line variability or assay protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.